ON1231320

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

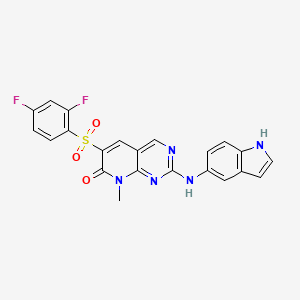

6-(2,4-difluorophenyl)sulfonyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHBZHZMQSHZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC4=CC5=C(C=C4)NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of ON1231320: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON1231320, also known as 7ao, is an investigational arylsulfonyl pyrido-pyrimidinone compound that has demonstrated significant potential as a targeted anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular target, downstream cellular effects, and preclinical anti-tumor activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

Core Mechanism of Action: Selective Inhibition of Polo-Like Kinase 2 (PLK2)

The primary mechanism of action of this compound is the highly specific inhibition of Polo-like kinase 2 (PLK2).[1][3] PLK2 is a member of the polo-like kinase family of serine/threonine kinases that play crucial roles in cell cycle regulation, particularly during mitosis.[2][4]

This compound acts as an ATP-mimetic, binding to the ATP-binding pocket of PLK2 and thereby blocking its kinase activity.[2] This inhibition is highly selective for PLK2 over other members of the PLK family and a broad panel of other kinases, minimizing off-target effects.[2]

Signaling Pathway of this compound Action

The inhibition of PLK2 by this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis. The key steps in this signaling cascade are outlined below.

Caption: Signaling pathway of this compound in cancer cells.

Cellular Effects of this compound

The inhibition of PLK2 by this compound manifests in several key cellular effects:

-

Cell Cycle Arrest at G2/M Phase: By inhibiting PLK2, this compound disrupts the proper formation and function of the mitotic spindle, a critical step for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.[1][3][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key indicator of this is the increased expression of cleaved poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[6]

-

Synergistic Effects with Taxanes: Preclinical studies have shown that this compound acts synergistically with paclitaxel, a microtubule-stabilizing agent.[2][4] This suggests a potential combination therapy strategy for certain cancers.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (µM) |

| PLK2 | 0.31 [3] |

| PLK1 | >10 |

| PLK3 | >10 |

| Other Kinases (Panel) | Generally inactive |

Data from in vitro kinase assays.

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| U251MG | Glioblastoma | ~0.2[6] |

| U87MG | Glioblastoma | ~0.2[6] |

| A549 | Non-Small Cell Lung Cancer | Not specified |

| MCF7 | Breast Cancer | Not specified |

| HCT116 | Colon Cancer | Not specified |

GI50 values represent the concentration required to inhibit cell growth by 50%.

Table 3: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| U87MG Xenograft (Mouse) | This compound (50 mg/kg, i.p., q.d.) | Significant reduction in tumor volume compared to control[6] |

i.p. = intraperitoneal; q.d. = once daily.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK2 and other kinases.

Methodology:

-

Recombinant human PLK2 enzyme is incubated with a specific substrate (e.g., casein) and γ-³²P-ATP in a kinase buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted γ-³²P-ATP using methods such as SDS-PAGE and autoradiography or a filter-binding assay.

-

The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. kumc.edu [kumc.edu]

The Role of Polo-Like Kinase 2 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 2 (PLK2), a member of the serine/threonine-protein kinase family, is a critical regulator of various cellular processes, most notably the cell cycle.[1] Its activity is tightly controlled throughout the cell cycle, with peak expression and activation occurring during the G1 phase and at the G1/S transition.[2][3][4][5] This guide provides an in-depth examination of the multifaceted role of PLK2 in cell cycle progression, with a focus on its functions in centriole duplication, G1/S phase transition, and mitotic events. We will explore the molecular pathways it governs, present quantitative data from key studies, and detail relevant experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology and oncology drug development.

Introduction to PLK2

PLK2, also known as serum-inducible kinase (SNK), is a key player in ensuring the fidelity of cell division.[1] Like other members of the Polo-like kinase family, PLK2 features a conserved N-terminal kinase domain and a C-terminal region containing one or more polo-box domains (PBDs).[4][6] The PBD is crucial for substrate binding and subcellular localization, directing the kinase to specific cellular structures such as the centrosomes.[1][7] While PLK1 is the most studied family member for its role in mitosis, PLK2 has a distinct and essential function in the earlier phases of the cell cycle.[4][8] Dysregulation of PLK2 has been implicated in developmental disorders and tumorigenesis, making it a subject of intense research and a potential therapeutic target.[6][9]

PLK2 in Centrosome Duplication

One of the most well-characterized roles of PLK2 is its involvement in the initiation of centrosome duplication, a process that begins at the G1/S transition and is fundamental for the formation of a bipolar mitotic spindle.[2][6][7][10]

Mechanism of Action

PLK2 is activated in the early G1 phase and localizes to the mother centriole.[7][10] Its kinase activity is essential for licensing the centrioles for duplication. A key mechanism involves the phosphorylation and subsequent degradation of F-box/WD repeat-containing protein 7 (Fbxw7), a component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex.[10][11] Fbxw7 normally targets Cyclin E for ubiquitination and proteasomal degradation.[10][11]

The signaling pathway can be summarized as follows:

-

PLK2 Activation: PLK2 is activated at the G1/S transition.[2][7]

-

Fbxw7 Phosphorylation: PLK2 directly phosphorylates Fbxw7 on serine 176.[10][11]

-

Fbxw7 Destabilization: This phosphorylation event leads to the destabilization and degradation of Fbxw7.[2][11]

-

Cyclin E Accumulation: The degradation of Fbxw7 allows for the accumulation of its substrate, Cyclin E.[10][11]

-

Centriole Duplication: Increased levels of Cyclin E, in complex with CDK2, promote the initiation of centriole duplication.[6][11]

This pathway highlights a previously unknown PLK2-dependent mechanism that couples cell cycle progression with centrosome duplication.[10][11] Loss of Fbxw7 in human cells has been shown to lead to uncontrolled centriole duplication, underscoring the importance of this regulatory step.[10][11]

Another critical substrate of PLK2 in this process is the Centrosomal P4.1-associated protein (CPAP). PLK2 phosphorylates CPAP at residues S589 and S595, a modification crucial for procentriole formation.[6]

Caption: PLK2 promotes centriole duplication by phosphorylating and inhibiting Fbxw7, leading to Cyclin E accumulation.

Role of the Polo-Box Domain (PBD)

The localization of PLK2 to the centrosome is mediated by its PBD and is a prerequisite for its function in centriole duplication.[7] Mutations within the PBD that prevent its centrosomal localization also impair the process of centriole duplication, demonstrating the importance of spatial regulation of PLK2 activity.[7]

PLK2 in G1/S Phase Transition

PLK2 plays a significant, albeit complex, role in the transition from the G1 to the S phase of the cell cycle.[3][12] Its impact can be cell-type dependent.[6][13]

Pro-proliferative Role

In some contexts, PLK2 promotes entry into S phase. Studies on PLK2-deficient mouse embryonic fibroblasts (MEFs) have shown that these cells proliferate more slowly than their wild-type counterparts and exhibit a delayed entry into S phase.[3][12][14] This suggests a role for PLK2 in facilitating the G1/S transition.[3] The mechanism is linked to its role in regulating Cyclin E levels, a key factor for S phase entry.[11]

Anti-proliferative Role

Conversely, in other cell types, such as rat ovarian granulosa cells, overexpression of PLK2 has been shown to block the cell cycle in the G0/G1 phase.[9][13] In these cells, elevated PLK2 levels led to a significant increase in the percentage of cells in G0/G1 and a marked decrease in the S phase population.[13] Knockdown of PLK2 in this system had the opposite effect, decreasing the G0/G1 population and increasing cell viability.[13] This suggests that in certain physiological contexts, PLK2 can act as an anti-proliferative agent, contributing to cell cycle arrest and differentiation.[13]

Quantitative Data on PLK2 and Cell Cycle Progression

The following tables summarize quantitative data from studies investigating the effects of PLK2 modulation on cell cycle distribution.

Table 1: Effect of PLK2 Knockout on S Phase Entry in MEFs

| Cell Line | % of Cells in S Phase (12h post-serum stimulation) | Reference |

|---|---|---|

| Plk2+/- | 21.64% | [3] |

| Plk2-/- | 11.83% |[3] |

Table 2: Effect of PLK2 Overexpression and Knockdown in Rat Granulosa Cells

| Condition | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |

|---|---|---|---|

| Control | 79.6% | 20.4% | [13] |

| PLK2 Overexpression | 95.4% | 4.6% | [13] |

| Control (siRNA) | 93.9% | 6.1% | [13] |

| PLK2 Knockdown (siRNA) | 75.4% | 23.1% |[13] |

PLK2 in Mitosis

While PLK1 is the dominant Polo-like kinase in mitosis, PLK2 also has roles in ensuring proper mitotic progression. Depletion of PLK2 can lead to the formation of abnormal mitotic spindles, suggesting a function in maintaining spindle integrity.[7] Furthermore, PLK2 has been shown to regulate the orientation of the mitotic spindle, a process crucial for maintaining tissue architecture and polarity.[15] In the context of the DNA damage response, PLK2 can be induced by p53 and its inhibition can lead to mitotic catastrophe in cells treated with taxol.[4][6]

Experimental Protocols

Investigating the function of PLK2 requires a combination of molecular and cellular biology techniques. Below are overviews of key experimental protocols.

PLK2 Kinase Assay

Objective: To measure the kinase activity of PLK2 against a specific substrate in vitro.

Methodology:

-

Protein Purification: Recombinant PLK2 (wild-type or mutant) is expressed and purified from bacterial or insect cells. The substrate protein (e.g., a fragment of Fbxw7 or CPAP) is also purified.

-

Kinase Reaction: Purified PLK2 is incubated with the substrate in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP) and Mg²⁺.

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. If radiolabeled ATP is used, the gel is dried and exposed to X-ray film or a phosphorimager screen to detect the phosphorylated substrate. Alternatively, a phospho-specific antibody can be used for detection via Western blotting.

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

Objective: To isolate PLK2 from cell lysates to study its post-translational modifications or to identify interacting proteins (Co-IP).

Methodology:

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Antibody Incubation: The cell lysate is pre-cleared and then incubated with an antibody specific to PLK2 (for IP) or a potential interacting partner.

-

Immune Complex Capture: Protein A/G-conjugated beads (e.g., agarose or magnetic beads) are added to the lysate to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specific binding proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then analyzed by Western blotting with antibodies against PLK2 or its putative binding partners.

Cell Cycle Analysis via Flow Cytometry

Objective: To determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, G2/M) following manipulation of PLK2 expression or activity.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated as required (e.g., transfected with PLK2 siRNA, treated with a PLK2 inhibitor, or synchronized).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed, typically with cold 70% ethanol, which permeabilizes the cells and preserves their DNA.

-

Staining: The fixed cells are washed and then stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI. RNase is often included to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content.

-

Data Analysis: The resulting data is displayed as a histogram. Cells in G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.

Caption: A typical experimental workflow to investigate the effects of PLK2 knockdown on cell cycle and proliferation.

PLK2 as a Therapeutic Target

Given its role in cell cycle regulation and its dysregulation in various cancers, PLK2 has emerged as a potential target for therapeutic intervention.[1] Small molecule inhibitors targeting the ATP-binding pocket of PLK2's kinase domain have been developed.[1] These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anti-cancer therapies, potentially in combination with DNA-damaging agents.[1] However, the cell-type-specific roles of PLK2 necessitate a careful consideration of the context in which such inhibitors would be applied.

Conclusion

Polo-like kinase 2 is a multifunctional kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle. Its functions are most prominent during the G1 phase and the G1/S transition, where it is a key orchestrator of centrosome duplication through a pathway involving the degradation of Fbxw7 and the accumulation of Cyclin E. The influence of PLK2 on cell proliferation can be either positive or negative depending on the cellular context, a critical consideration for its potential as a therapeutic target. The continued elucidation of PLK2's substrates and regulatory networks will undoubtedly provide deeper insights into the intricate control of cell division and may unveil new avenues for the treatment of proliferative diseases.

References

- 1. What are PLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Role of Plk2 (Snk) in Mouse Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plk2 regulated centriole duplication is dependent on its localization to the centrioles and a functional polo-box domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

- 9. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Plk2 regulates centriole duplication through phosphorylation-mediated degradation of Fbxw7 (human Cdc4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Plk2 (Snk) in mouse development and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hormonal Induction of Polo-Like Kinases (Plks) and Impact of Plk2 on Cell Cycle Progression in the Rat Ovary | PLOS One [journals.plos.org]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. Plk2 regulates mitotic spindle orientation and mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Arylsulfonyl Pyrido-Pyrimidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on arylsulfonyl pyrido-pyrimidinones, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This document details their synthesis, biological evaluation as potent 5-HT₆ receptor antagonists, and pharmacokinetic properties. The information presented is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.

Introduction

Pyrido-pyrimidines are privileged heterocyclic scaffolds in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. The introduction of an arylsulfonyl group into the pyrido-pyrimidinone core has been a key strategy in the development of potent and selective ligands. This guide focuses on a series of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines that have been identified as potent antagonists of the 5-hydroxytryptamine receptor 6 (5-HT₆R), a G-protein coupled receptor primarily expressed in the central nervous system and a promising target for the treatment of cognitive disorders such as Alzheimer's disease.

Synthesis of Arylsulfonyl Pyrido-Pyrimidinones

The synthesis of the lead compound, 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imine, and its analogs generally proceeds through a multi-step sequence starting from commercially available 2-aminopyridine derivatives.

Experimental Protocol: Synthesis of 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imine

Step 1: Synthesis of 2-(Methylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

-

To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as toluene, is added diketene (1.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The resulting precipitate is filtered, washed with cold solvent, and dried to yield the intermediate acetoacetylated aminopyridine.

-

This intermediate is then treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to facilitate cyclization.

-

The reaction is heated to 80-100 °C for 3-5 hours.

-

After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting solid is filtered, washed with water, and dried.

-

The crude product is then reacted with methyl mercaptan in the presence of a base like sodium hydride in a solvent such as DMF to introduce the methylthio group.

Step 2: Sulfonylation at the C3 Position

-

The 2-(methylthio)-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) is dissolved in a suitable aprotic solvent, for example, tetrahydrofuran (THF).

-

The solution is cooled to -78 °C, and a strong base such as n-butyllithium (1.1 equivalents) is added dropwise to deprotonate the C3 position.

-

After stirring for 30 minutes, benzenesulfonyl chloride (1.2 equivalents) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Formation of the 4-imine

-

The 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) is treated with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine to convert the ketone to a thioketone.

-

The thioketone is then reacted with an amine source, such as ammonium acetate or a primary amine, in the presence of a dehydrating agent to form the final imine product.

-

The final product is purified by recrystallization or column chromatography.

Biological Activity as 5-HT₆ Receptor Antagonists

The synthesized arylsulfonyl pyrido-pyrimidinone derivatives have been evaluated for their antagonist activity at the human 5-HT₆ receptor. The primary screening assay is typically a radioligand binding assay to determine the affinity of the compounds for the receptor.

Experimental Protocol: 5-HT₆ Receptor Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT₆ receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-LSD (LSD, lysergic acid diethylamide) or another suitable 5-HT₆ receptor radioligand is used at a concentration near its Kd.

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations.

-

Add 50 µL of the radioligand solution.

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at 37 °C for 60 minutes.

-

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: The filters are dried, and radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT₆ antagonist (e.g., clozapine). The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

Quantitative Data

The following table summarizes the 5-HT₆ receptor binding affinities for a selection of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines.

| Compound | R Group on Arylsulfonyl | IC₅₀ (nM)[1] |

| 1 | H | 4.0 |

| 2 | 4-CH₃ | 3.5 |

| 3 | 4-OCH₃ | 3.2 |

| 4 | 4-Cl | 5.1 |

| 5 | 4-F | 4.8 |

| 6 | 2-CH₃ | 8.2 |

| 7 | 3,4-di-Cl | 6.5 |

Pharmacokinetic Evaluation

To assess the drug-like properties of these compounds, in vivo pharmacokinetic studies are conducted in animal models, typically rats.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (250-300 g) are used. The animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Administration: The compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80 °C until analysis.

-

Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Signaling Pathways and Experimental Workflows

5-HT₆ Receptor Signaling Pathway

Antagonism of the 5-HT₆ receptor by arylsulfonyl pyrido-pyrimidinones is believed to modulate downstream signaling cascades that are important for cognitive function. The 5-HT₆ receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory formation.

Caption: 5-HT₆ Receptor signaling pathway and the inhibitory action of arylsulfonyl pyrido-pyrimidinones.

Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel arylsulfonyl pyrido-pyrimidinones as 5-HT₆ receptor antagonists follows a structured workflow from synthesis to in vivo evaluation.

Caption: Experimental workflow for the discovery and development of arylsulfonyl pyrido-pyrimidinone based 5-HT₆ receptor antagonists.

References

The Dichotomous Role of PLK2 in Glioma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 2 (PLK2), a serine/threonine kinase, plays a complex and often contradictory role in the pathobiology of glioma, the most common and aggressive form of primary brain tumor. This technical guide synthesizes current research on PLK2 function in glioma cell lines, providing an in-depth overview of its signaling pathways, post-translational modifications, and its impact on critical cellular processes. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and quantitative data, to aid in the design of future research and the development of novel therapeutic strategies targeting PLK2 in glioma.

Core Concepts: The Dual Nature of PLK2 in Glioma

The function of PLK2 in cancer is highly context-dependent, and in glioma, it has been reported to act as both a tumor suppressor and a proto-oncogene. Several studies indicate that PLK2 expression is downregulated in glioblastoma (GBM) tissues compared to normal brain tissue.[1] Overexpression of PLK2 in glioma cell lines such as U87MG and U251 has been shown to decrease cell proliferation, colony formation, and migration, while promoting cell cycle arrest and apoptosis.[1] Conversely, other reports suggest that higher PLK2 expression correlates with increased glioma malignancy and poor prognosis.[2][3] This dual functionality underscores the complexity of PLK2 signaling and highlights the need for a deeper understanding of its regulatory mechanisms in different glioma subtypes and genetic backgrounds.

PLK2's Impact on Glioma Cell Proliferation, Apoptosis, and Migration

Cell Proliferation and Cell Cycle Control

PLK2 is a key regulator of the cell cycle. Overexpression of PLK2 in U87MG and U251 glioma cells has been observed to induce G0/G1 phase arrest.[1] This is accompanied by the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin D1 and CDK4.[1] In contrast, knockdown of PLK2 has been shown to increase cell proliferation.

Apoptosis

PLK2 has been implicated in the regulation of apoptosis in glioma cells. Overexpression of PLK2 can lead to an increase in apoptotic cells.[1] Conversely, knocking down PLK2 has been shown to inhibit apoptosis.[2] The pro-apoptotic function of PLK2 is an area of active investigation for its therapeutic potential.

Cell Migration and Invasion

The role of PLK2 in glioma cell migration and invasion is also multifaceted. Some studies have demonstrated that PLK2 overexpression can inhibit the migratory and invasive properties of glioma cells.[1] However, other evidence suggests that DYRK1A-mediated phosphorylation of PLK2 can promote glioma cell migration and invasion.[4]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of modulating PLK2 activity in glioma cell lines.

| Cell Line | Treatment | Assay | Outcome | Reference |

| U251MG | PLK2 inhibitor ON1231320 (100, 200, 300 nM) | CCK-8 | Dose- and time-dependent decrease in cell viability | [5] |

| U87MG, U251 | PLK2 Overexpression | Cell Viability | Decreased cell viability | [6] |

| U87MG, U251 | PLK2 Overexpression | Colony Formation | Reduced colony formation | [1] |

| U87MG, U251 | PLK2 Overexpression | Cell Cycle Analysis | Increased G0/G1 phase arrest | [1] |

| U87MG, U251 | PLK2 Overexpression | Apoptosis Assay | Increased apoptosis | [1][7] |

Signaling Pathways and Regulation

The function of PLK2 in glioma is intricately regulated by a network of signaling pathways and post-translational modifications.

Post-Translational Regulation of PLK2

-

Phosphorylation by DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) interacts with and phosphorylates PLK2 at Ser358.[4][8] This phosphorylation event increases PLK2 protein stability and enhances its kinase activity, which can, in turn, contribute to the proliferation, migration, and invasion of GBM cells.[4][8]

-

Ubiquitination by RNF180: The E3 ubiquitin ligase Ring Finger Protein 180 (RNF180) interacts with PLK2 and mediates its ubiquitination, leading to its degradation.[2] This process can suppress the oncogenic potential of PLK2.

Diagram 1: Post-translational modifications regulating PLK2 activity and stability.

Downstream Signaling Pathways

-

Notch Signaling Pathway: Loss of PLK2 expression has been shown to activate the Notch signaling pathway.[9] This occurs through the negative transcriptional regulation of HES1 and the degradation of Notch1.[9][10] The activation of Notch signaling can contribute to the aggressive behavior of GBM.[9]

-

p53 Signaling Pathway: There is evidence of a feedback loop between PLK2 and the tumor suppressor p53. Wild-type p53 can induce the expression of PLK2, which contributes to cell cycle arrest.[3][11] However, PLK2 can also phosphorylate mutant p53, potentially enhancing its oncogenic functions in an autoregulatory feedback loop.[12]

Diagram 2: Key signaling pathways influenced by PLK2 in glioma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate PLK2 function in glioma cell lines.

PLK2 Knockdown using shRNA

This protocol describes the use of lentiviral particles to deliver shRNA targeting PLK2 for stable knockdown in glioma cell lines.

Materials:

-

Glioma cell lines (e.g., U87MG, U251)

-

Lentiviral particles packaging shRNA targeting PLK2 (e.g., sequence: 5′-TAGTCAAGTGACGGTGCTG-3′)[13]

-

Scramble control shRNA lentiviral particles (e.g., sequence: 5′-TTCTCCGAACGTGTCACGT-3′)[13]

-

Polybrene

-

Complete cell culture medium

-

Puromycin (for selection)

Procedure:

-

Seed glioma cells in a 6-well plate and grow to 50-70% confluency.

-

On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).

-

Add the lentiviral particles (shPLK2 or scramble control) at the desired multiplicity of infection (MOI).

-

Incubate the cells for 24-48 hours.

-

Replace the medium with fresh complete medium containing the appropriate concentration of puromycin to select for transduced cells.

-

Maintain the cells under puromycin selection for at least 72 hours, replacing the medium every 2-3 days.

-

Verify PLK2 knockdown by Western blot or qRT-PCR.

Diagram 3: Workflow for PLK2 knockdown using shRNA.

PLK2 Overexpression

This protocol outlines the procedure for transiently overexpressing PLK2 in glioma cells using a plasmid vector.

Materials:

-

Glioma cell lines (e.g., U87MG, U251)

-

PLK2 overexpression vector (e.g., pCMV-PLK2)

-

Empty vector control

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Complete cell culture medium

Procedure:

-

Seed glioma cells in a 6-well plate and grow to 70-90% confluency.

-

Prepare the DNA-transfection reagent complex in serum-free medium according to the manufacturer's instructions.

-

Add the complex to the cells and incubate for 4-6 hours.

-

Replace the medium with complete cell culture medium.

-

Incubate the cells for 24-48 hours.

-

Harvest the cells for subsequent experiments and verify PLK2 overexpression by Western blot.

Western Blot Analysis of PLK2 and Related Proteins

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK2, anti-p-PLK2, anti-Notch1, anti-HES1, anti-p53, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells on ice and collect the supernatant after centrifugation.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

Immunofluorescence Staining of PLK2

Materials:

-

Glioma cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBST)

-

Primary antibody (e.g., PLK2 (D5R2B) Rabbit mAb)[10]

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash cells with PBS.

-

Block for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash cells with PBST.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash cells with PBST.

-

Counterstain with DAPI for 5 minutes.

-

Wash cells with PBS.

-

Mount coverslips onto microscope slides using antifade mounting medium.

-

Visualize using a fluorescence or confocal microscope.

In Vitro Kinase Assay for PLK2 from Glioma Cell Lysates

This protocol describes how to immunoprecipitate PLK2 from glioma cell lysates and then perform an in vitro kinase assay.

Part 1: Immunoprecipitation of PLK2

Materials:

-

Glioma cell lysate

-

Anti-PLK2 antibody for immunoprecipitation (e.g., PLK2 (D5R2B) Rabbit mAb)[10]

-

Protein A/G magnetic beads

-

IP lysis buffer

-

Wash buffer

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-PLK2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Resuspend the beads with the immunoprecipitated PLK2 in kinase assay buffer.

Part 2: Kinase Assay

Materials:

-

Immunoprecipitated PLK2 on beads

-

Kinase assay buffer

-

Substrate (e.g., dephosphorylated casein or a specific peptide substrate like STAT1)[14]

-

ATP (including radiolabeled ATP if performing a radiometric assay)

-

ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection

Procedure:

-

Set up the kinase reaction by combining the immunoprecipitated PLK2, substrate, and kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction.

-

Detect substrate phosphorylation. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

Diagram 4: Workflow for an in vitro PLK2 kinase assay using immunoprecipitated protein from glioma cells.

Conclusion

PLK2 presents a complex but compelling target in the context of glioma. Its dichotomous role as both a potential tumor suppressor and a proto-oncogene necessitates a nuanced approach to therapeutic development. A thorough understanding of the specific genetic and molecular context of the tumor is crucial to predict the outcome of PLK2-targeted therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further dissect the intricate functions of PLK2 in glioma, with the ultimate goal of translating this knowledge into effective clinical interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma | Aging [aging-us.com]

- 4. DYRK1A-mediated PLK2 phosphorylation regulates the proliferation and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrative analysis of polo-like kinase family identifies a prognostic signature and validates PLK2 as a therapeutic target in glioma - Zheng - Translational Cancer Research [tcr.amegroups.org]

- 6. A potential tumor suppressor role of PLK2 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DYRK1A-mediated PLK2 phosphorylation regulates the proliferation and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of PLK2 induces acquired resistance to temozolomide in GBM via activation of notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PLK2 (D5R2B) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. The p53 Pathway in Glioblastoma | MDPI [mdpi.com]

- 12. Mutant p53 oncogenic functions are sustained by Plk2 kinase through an autoregulatory feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Loss of PLK2 induces acquired resistance to temozolomide in GBM via activation of notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of PLK2 Inhibition: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 2 (PLK2), a serine/threonine kinase, has emerged as a compelling therapeutic target for a range of human diseases, most notably neurodegenerative disorders and cancer. PLK2 plays a crucial role in various cellular processes, including cell cycle progression, neuronal function, and stress responses.[1][2] Its dysregulation is implicated in the pathogenesis of Parkinson's disease, Alzheimer's disease, and several malignancies. This technical guide provides an in-depth exploration of the therapeutic potential of PLK2 inhibition, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.

PLK2: A Multifaceted Kinase

PLK2 is a member of the polo-like kinase family, which also includes PLK1, PLK3, and PLK4.[2] These kinases are characterized by an N-terminal kinase domain and a C-terminal polo-box domain (PBD) that mediates substrate binding and localization.[2] While PLK1 is the most extensively studied for its role in mitosis, PLK2 has a unique expression pattern, being highly abundant in the brain where it is involved in synaptic plasticity and neuroprotection.[2] Beyond the nervous system, PLK2 is also implicated in the DNA damage response and cell cycle regulation.[2]

Therapeutic Potential in Neurodegenerative Diseases

Parkinson's Disease (PD)

A hallmark of Parkinson's disease is the aggregation of α-synuclein protein in Lewy bodies. PLK2 has been identified as a major kinase responsible for the phosphorylation of α-synuclein at serine 129 (pS129), a post-translational modification abundant in these aggregates.[3] Inhibition of PLK2 is therefore being investigated as a strategy to reduce the formation of pathogenic α-synuclein species. Preclinical studies have shown that both genetic and pharmacological inhibition of PLK2 can attenuate α-synuclein deposition and associated neurotoxicity.[3][4]

Alzheimer's Disease (AD)

In the context of Alzheimer's disease, PLK2 has been linked to the processing of amyloid precursor protein (APP), a key event in the generation of amyloid-β (Aβ) plaques.[5] Elevated levels of PLK2 have been observed in the brains of AD patients and mouse models.[5] Pharmacological inhibition of PLK2 has been shown to hinder Aβ formation, reduce synapse loss, and improve memory deficits in preclinical AD models.[5] However, some studies have reported sex-dependent effects, with PLK2 inhibition mitigating cognitive decline in male mice while potentially increasing amyloid pathology in females, highlighting the need for further investigation.[6][7]

Therapeutic Potential in Oncology

The role of PLK2 in cancer is complex and appears to be context-dependent. In some cancers, such as certain types of leukemia and breast cancer, PLK2 may act as a tumor suppressor. Conversely, in other malignancies, PLK2 inhibition has been shown to induce cell cycle arrest and apoptosis, making it a potential anti-cancer strategy.[2] PLK2 inhibitors can also sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy and radiotherapy.[2]

Pharmacological Inhibitors of PLK2

A number of small molecule inhibitors targeting PLK2 have been developed and investigated in preclinical studies. These inhibitors vary in their selectivity for PLK2 over other PLK family members.

| Inhibitor | Target(s) | IC50 (nM) - PLK2 | IC50 (nM) - PLK1 | IC50 (nM) - PLK3 | Reference(s) |

| BI 2536 | PLK1, PLK2, PLK3, BRD4 | 3.5 | 0.83 | 9 | [1][8][9] |

| Volasertib (BI 6727) | PLK1, PLK2, PLK3 | 5 | 0.87 | 56 | [10][11][12] |

| Rigosertib (ON 01910.Na) | PLK1, PLK2 | ~270 (30-fold less potent than for PLK1) | 9 | No activity | [13][14] |

| TC-S 7005 | PLK1, PLK2, PLK3 | 4 | 214 | 24 | [13] |

| ELN 582175 | PLK2 (selective) | Not specified | Not specified | Not specified | [3] |

| ELN 582646 | PLK2 (selective) | Not specified | Not specified | Not specified | [3] |

| ON1231320 | PLK2 (selective) | Not specified | Not specified | Not specified | [15] |

Key Signaling Pathways Involving PLK2

PLK2-Mediated α-Synuclein Phosphorylation in Parkinson's Disease

References

- 1. scispace.com [scispace.com]

- 2. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. criver.com [criver.com]

- 7. broadpharm.com [broadpharm.com]

- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 9. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

The PLK2 Inhibitor ON1231320: A Technical Guide to its Pro-Apoptotic Effects in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON1231320, also known as 7ao, is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] Emerging research has highlighted its anti-tumor activities, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms by which this compound elicits tumor cell apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the serine/threonine kinase PLK2, which plays a crucial role in cell cycle regulation, particularly during mitosis.[1][2][3] Inhibition of PLK2 by this compound disrupts the normal cell cycle progression, leading to an arrest in the G2/M phase.[2][3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death. A key indicator of this apoptotic induction is the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[1]

Quantitative Data on the Apoptotic Effect of this compound

The pro-apoptotic effects of this compound have been observed across a range of cancer cell lines. While comprehensive quantitative data from all apoptosis assays are not publicly available, the existing data clearly demonstrates a dose-dependent induction of apoptosis.

| Parameter | Cell Line(s) | Method | Result | Reference(s) |

| IC50 (PLK2 Inhibition) | N/A | In vitro kinase assay | 0.31 µM | [3] |

| Cytotoxicity (IC50) | DU145, MCF-7, BT474, SK-OV-3, MIA-PaCa-2, SK-MEL-28, A549, U87, COLO-205, HELA, H1975, RAJI, U205, K562, GRANTA-519 | Cell proliferation assay | 0.035 - 0.2 µM | MedchemExpress Product Data Sheet |

| Cleaved PARP Expression | U251MG and U87MG (Glioma) | Western Blot | Increased expression in a dose-dependent manner | [1] |

| Caspase-3/7 Activity | U2OS (Osteosarcoma) | Caspase activity assay | Increased activity in a dose-dependent manner (0-5 µM) | [3] |

Signaling Pathways of this compound-Induced Apoptosis

The precise signaling cascade downstream of PLK2 inhibition by this compound leading to apoptosis is an active area of research. Based on the known functions of PLK2 and related pathways, a putative signaling pathway can be proposed. Inhibition of PLK2 is thought to lead to G2/M arrest, which can subsequently activate the p53 tumor suppressor pathway. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in the cleavage of PARP and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on tumor cell lines.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Cleaved PARP

This protocol details the detection of the apoptotic marker, cleaved PARP.

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP (e.g., Asp214) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound.

-

Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Analysis: The signal intensity is proportional to the caspase-3/7 activity.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor cells through the inhibition of PLK2 and subsequent G2/M cell cycle arrest. The dose-dependent increase in cleaved PARP and caspase-3/7 activity confirms its pro-apoptotic mechanism. Further investigation into the detailed signaling pathways and additional quantitative analyses will provide a more comprehensive understanding of its therapeutic potential. The protocols outlined in this guide provide a robust framework for researchers to further explore the apoptotic effects of this compound and other PLK2 inhibitors.

References

Methodological & Application

Application Notes and Protocols for ON1231320 in In Vitro Cancer Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON1231320 is a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase involved in the regulation of the cell cycle.[1][2][3] As PLK2 plays a crucial role in mitotic progression, its inhibition by this compound leads to a blockage of the tumor cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[1][2] This targeted mechanism of action makes this compound a promising candidate for cancer therapy. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound is an arylsulfonyl pyrido-pyrimidinone that acts as a specific inhibitor of PLK2 with a reported half-maximal inhibitory concentration (IC50) of 0.31 µM for the kinase.[1] By inhibiting PLK2, this compound disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] Studies have shown its effectiveness in various cancer cell lines, including glioma, with minimal impact on non-tumorous human fibroblasts.[2][4]

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across a panel of cancer cell lines. These values represent the concentration of this compound required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | IC50 Range (µM) |

| DU145 | Prostate Cancer | 0.035 - 0.2[2] |

| MCF-7 | Breast Cancer | 0.035 - 0.2[2] |

| BT474 | Breast Cancer | 0.035 - 0.2[2] |

| SK-OV-3 | Ovarian Cancer | 0.035 - 0.2[2] |

| MIA-PaCa-2 | Pancreatic Cancer | 0.035 - 0.2[2] |

| SK-MEL-28 | Melanoma | 0.035 - 0.2[2] |

| A549 | Lung Cancer | 0.035 - 0.2[2] |

| U87MG | Glioblastoma | 0.035 - 0.2[2] |

| COLO-205 | Colorectal Cancer | 0.035 - 0.2[2] |

| HELA | Cervical Cancer | 0.035 - 0.2[2] |

| H1975 | Lung Cancer | 0.035 - 0.2[2] |

| RAJI | Burkitt's Lymphoma | 0.035 - 0.2[2] |

| U205 | Not Specified | 0.035 - 0.2[2] |

| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2[2] |

| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2[2] |

Note: The specific IC50 value for each cell line within the indicated range should be determined empirically for each experimental setting.

Experimental Protocols

Cell Culture

The human glioblastoma cell lines U251MG and U87MG are suitable for studying the effects of this compound.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.

Cell Viability Assay (MTT or CCK-8)

This protocol is designed to determine the IC50 of this compound in cancer cells.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., 0.01 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

Viability Assessment:

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.1 µM, 0.2 µM, 0.5 µM) and a vehicle control for 24 to 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant. In U2OS cells, this compound treatment for 24 hours has been shown to increase the activity of Caspases 3/7 in a dose-dependent manner, confirming the induction of apoptosis.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with this compound at appropriate concentrations (e.g., 100 nM, 200 nM) and a vehicle control for 24 to 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis assay protocol. Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound is expected to result in an accumulation of cells in the G2/M phase.

Mandatory Visualizations

References

Application Notes and Protocols for ON1231320 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: ON1231320 (also referred to as 7ao) is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] PLK family members are crucial regulators of the cell cycle, and PLK2, in particular, plays a significant role in centriole duplication.[4][5][6] this compound exerts its anti-tumor activity by blocking cell cycle progression during the G2/M phase of mitosis. This disruption leads to mitotic catastrophe and subsequent apoptotic cell death in cancer cells.[1][2][5][6] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo, making it a promising candidate for cancer therapy.[4][7]

Mechanism of Action: this compound is an ATP-mimetic chemotype that selectively inhibits the kinase activity of PLK2.[4] Unlike other mitotic inhibitors such as paclitaxel or vincristine, this compound does not interfere with tubulin polymerization.[4] Its primary mechanism involves the induction of G2/M arrest, which ultimately triggers the intrinsic apoptotic pathway, evidenced by the downstream cleavage of Poly (ADP-ribose) polymerase (PARP).[7] Studies have also shown that this compound can act synergistically with taxanes like paclitaxel, suggesting potential for combination therapies.[4][5][6]

Applications in Xenograft Models: Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) mouse models are indispensable tools for evaluating the in vivo efficacy, tolerability, and pharmacodynamics of anti-cancer agents like this compound.[8][9] These models allow for the assessment of tumor growth inhibition in a biological system that recapitulates aspects of a human tumor microenvironment. A study utilizing a xenograft model of human glioblastoma (U87MG cells) in BALB/c nude mice demonstrated that this compound significantly reduces tumor burden in vivo.[7]

Signaling Pathway and Workflow

Below are diagrams illustrating the molecular pathway targeted by this compound and a typical experimental workflow for a xenograft study.

Caption: Mechanism of action of this compound targeting PLK2.

Caption: Experimental workflow for an this compound xenograft study.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various cancer cell lines and provide an example of an in vivo dosing regimen from a published study.

Table 1: In Vitro Anti-Tumor Activity (GI₅₀) of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| DU145 | Prostate | 0.075 |

| MCF-7 | Breast | 0.075 |

| BT474 | Breast | 0.1 |

| SK-OV-3 | Ovarian | 0.1 |

(Data sourced from Reddy et al., 2012)[4]

Table 2: Example In Vivo Dosing Regimen for this compound

| Parameter | Description |

|---|---|

| Animal Model | BALB/c Nude Mice |

| Cell Line | U87MG (Human Glioblastoma) |

| Dose | 50 mg/kg body weight |

| Administration Route | Intraperitoneal (i.p.) injection |

| Frequency | Daily (q.d.) |

| Vehicle | Not specified in detail (likely standard solvent like DMSO/Saline/PEG) |

| Primary Outcome | Reduction in tumor growth compared to control |

(Data sourced from a study on glioblastoma)[7]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides two common formulation methods. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.

1.1. Corn Oil-Based Formulation

-

Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 15 mg/mL).[2]

-

Gently warm the stock solution and vortex to ensure complete dissolution.

-

For a final dosing solution, dilute the DMSO stock into sterile corn oil. For example, to achieve a 1.5 mg/mL solution, add 100 µL of the 15 mg/mL DMSO stock to 900 µL of corn oil.[2]

-

Vortex the final solution thoroughly immediately before administration to ensure a uniform suspension.

-

Note: This mixed solution should be used immediately for optimal results.[2] The final DMSO concentration should be kept low (typically <10%) to avoid toxicity.

1.2. Aqueous-Based Formulation (PEG/Tween)

-

Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 15 mg/mL).[2]

-

In a sterile tube, mix the required volume of the DMSO stock solution with PEG300. For example, to prepare 1 mL of dosing solution, mix 50 µL of 15 mg/mL DMSO stock with 400 µL of PEG300.[2]

-

Mix until the solution is clear.

-

Add Tween80 to the mixture (e.g., 50 µL) and mix until clear.[2]

-

Add sterile ddH₂O or saline to reach the final volume (e.g., add 500 µL to reach 1 mL total).[2]

-

Vortex well before administration. This solution should be used immediately.[2]

Protocol 2: Xenograft Tumor Model Establishment and Treatment

2.1. Materials

-

Cancer cell line of interest (e.g., U87MG, DU145).

-

6-8 week old immunocompromised mice (e.g., athymic nu/nu or SCID).[7][10]

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS), sterile.

-

Trypsin-EDTA.

-

Matrigel or Cultrex BME (optional, but recommended to improve tumor take rate).[11][12]

-

Syringes (27-30 gauge).

-

Calipers for tumor measurement.

2.2. Procedure

-

Cell Preparation: Culture cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer). Resuspend the cell pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 2 x 10⁷ cells/mL).

-

Cell Implantation: If using an extracellular matrix, mix the cell suspension 1:1 with cold Matrigel or Cultrex BME.[11] Anesthetize the mouse and subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 x 10⁶ cells) into the flank.[13]

-

Tumor Growth Monitoring: Begin monitoring the mice 2-3 times per week, starting approximately 5-7 days post-implantation. Measure tumor dimensions (length and width) with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[13]

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group). Ensure the average tumor volume and body weights are similar across all groups.

-

Treatment Administration:

-

Treatment Group: Administer this compound via the chosen route (e.g., i.p. injection) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., daily).[7]

-

Control Group: Administer an equivalent volume of the vehicle solution used to formulate this compound.

-

-

In-life Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).

-

Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), if animals show signs of excessive distress, or at the end of the planned study duration.

Protocol 3: Assessment of Anti-Tumor Efficacy

-

Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI as a percentage. This is typically calculated as: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.

-

Tumor Excision and Analysis: At necropsy, carefully excise the tumors and record their final weights.

-

Pharmacodynamic/Biomarker Analysis:

-

A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to assess protein expression (e.g., cleaved PARP, a marker of apoptosis).[7]

-

Another portion can be fixed in 10% neutral buffered formalin for paraffin embedding and subsequent immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]

- 6. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. international-biopharma.com [international-biopharma.com]

- 9. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 13. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vivo Studies with ON1231320

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON1231320, also known as 7ao, is a potent and selective inhibitor of Polo-like kinase 2 (PLK2).[1][2] PLK2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[3][4] Inhibition of PLK2 by this compound disrupts the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, making it a promising candidate for further investigation.[1]

These application notes provide a summary of the recommended dosage of this compound for in vivo studies based on publicly available data, along with detailed protocols for conducting such experiments.

Mechanism of Action: PLK2 Signaling Pathway

PLK2 is a key regulator of mitotic progression. Its inhibition by this compound disrupts several critical cellular processes, ultimately leading to apoptosis in cancer cells. The following diagram illustrates the central role of PLK2 in the cell cycle and its inhibition by this compound.

Caption: PLK2 signaling pathway and its inhibition by this compound.

Recommended Dosage for In Vivo Studies

The optimal in vivo dosage of this compound can vary depending on the tumor model, animal strain, and administration route. Based on available preclinical data, the following dosages have been reported to be effective in mouse xenograft models:

| Cancer Model | Animal Strain | Dosage | Administration Route | Frequency | Reference |

| Glioblastoma (U87MG xenograft) | BALB/c nude mice | 50 mg/kg | Intraperitoneal (IP) | Daily | |

| Triple-Negative Breast Cancer (MDAMB-231 xenograft) | NCR nu/nu female mice | 75 mg/kg | Intraperitoneal (IP) | Every other day | [6] |

Note: These dosages should be considered as a starting point. It is highly recommended that researchers perform dose-response studies to determine the optimal dose for their specific experimental setup.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper formulation is critical for the bioavailability and efficacy of this compound in vivo. The following are examples of formulations that have been used in preclinical studies.[5]

Formulation 1: Corn Oil-based

-

Prepare a stock solution of this compound in DMSO (e.g., 3 mg/mL).

-

For a 1 mL final volume, add 50 µL of the this compound stock solution to 950 µL of corn oil.

-

Mix thoroughly until a homogenous suspension is achieved.

-

This formulation should be prepared fresh before each administration.

Formulation 2: PEG300/Tween80-based

-

Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL).

-

For a 1 mL final volume, add 50 µL of the this compound stock solution to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.

-

This formulation should be prepared fresh before each administration.

Subcutaneous Xenograft Tumor Model Protocol

This protocol outlines the general steps for establishing a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Cancer cell line of interest

-

Female athymic nude mice (e.g., BALB/c nude or NCR nu/nu), 6-8 weeks old

-

Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional, can improve tumor take rate)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

This compound formulated for in vivo administration

-

Vehicle control (the formulation without this compound)

Workflow:

Caption: Workflow for in vivo efficacy studies using a subcutaneous xenograft model.

Procedure:

-

Cell Culture and Preparation:

-